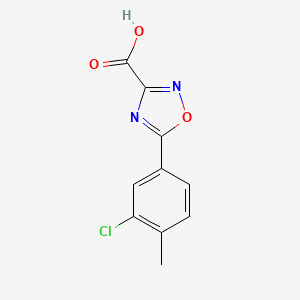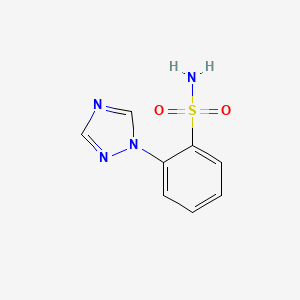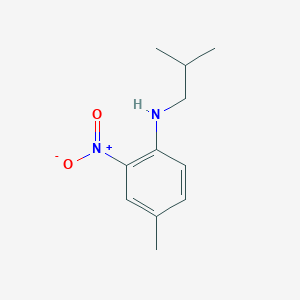
4,5-Difluoro-2-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).
Major Products Formed
Reduction: 4,5-Difluoro-2-aminomandelic acid.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Difluoro-2-nitrobenzoic acid: Similar structure but lacks the mandelic acid core.
4,5-Difluoro-2-aminomandelic acid: A reduction product of 4,5-Difluoro-2-nitromandelic acid.
3,4-Difluoromandelic acid: Similar but with different fluorine atom positions.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a nitro group on the mandelic acid core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H5F2NO5 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14) |
Clé InChI |
DPVWZIUJVTUTMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)







